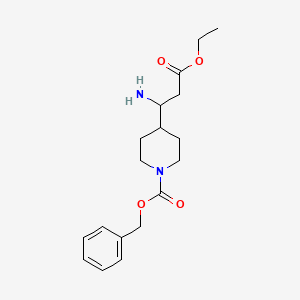

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAQMJZSCMEXOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661468 | |

| Record name | Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-29-4 | |

| Record name | Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Detailed Preparation Methodology

Stepwise Synthesis Approach

Step 1: Preparation of Intermediate (N-benzyl Glycine Ethyl Ester Derivative)

- Dissolve N-benzyl glycine ethyl ester in an organic solvent such as toluene, chloroform, or tetrahydrofuran.

- Add a 4-halogenated ethyl butyrate (e.g., 4-bromoethyl butyrate or 4-chlorobutyric acid ethyl ester) along with an alkali base like sodium carbonate or potassium carbonate.

- Stir the mixture under controlled temperature to promote nucleophilic substitution, yielding 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate as the key intermediate.

Step 2: Cyclization and Formation of Piperidine Core

- The intermediate is subjected to base-induced cyclization using strong bases such as sodium tert-butoxide or potassium tert-butoxide.

- This reaction forms the piperidine ring with the desired substitution pattern.

- After completion, the reaction mixture is neutralized to pH 7-8, washed with water, and the organic layer acidified to pH 1-2 to precipitate the crude product.

Step 3: Purification and Crystallization

- The crude product is dissolved in water, and the pH is adjusted again to 7-8 using sodium carbonate solution.

- Extraction with an organic solvent like dichloromethane removes impurities.

- Acidification of the organic layer to pH 1-2 induces crystallization of the final product.

- The solid is filtered and dried to yield Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride with high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Intermediate formation | N-benzyl glycine ethyl ester, 4-halogenated ester, sodium carbonate, solvent (toluene/CHCl3/THF), room temp to reflux | 86.6-88.0 | 90.9-93.2% | Solvent choice affects yield/purity |

| Cyclization | Sodium or potassium tert-butoxide, acetic acid for pH adjustment, reflux conditions | Included in overall yield | - | Strong base essential for ring closure |

| Purification | pH adjustment (7-8 then 1-2), dichloromethane extraction, crystallization | 93.3 | 99.5% | High purity achieved by repeated pH control and solvent washing |

Comparative Analysis of Preparation Routes

Several comparative examples demonstrate the impact of solvents and bases on yield and purity:

| Comparative Example | Solvent Used | Base Used | Total Yield (%) | Purity (HPLC) | Remarks |

|---|---|---|---|---|---|

| Example 1 | Tetrahydrofuran | Sodium carbonate | 86.6 | 92.6% | Moderate yield and purity |

| Example 2 | Chloroform | Potassium carbonate | 86.6 | 93.2% | Similar to Example 1 |

| Example 3 | Toluene | Sodium carbonate | 88.0 | 90.9% | Slightly higher yield, lower purity |

| Optimized Method | Water/dichloromethane extraction, pH control | Sodium carbonate, sodium tert-butoxide | 93.3 | 99.5% | Highest purity and yield achieved |

Research Findings and Notes

- The use of 4-halogenated ethyl butyrate as the alkylating agent is critical for introducing the ethoxycarbonyl side chain.

- The choice of base for cyclization strongly influences the formation of the piperidine ring; tert-butoxide bases are preferred for efficient ring closure.

- pH control during work-up is essential to separate the product as its hydrochloride salt, enhancing crystallinity and purity.

- Organic solvent choice for extraction and washing steps affects impurity removal and overall yield.

- The final product is typically isolated as a hydrochloride salt to stabilize the amino group.

Summary Table of Preparation Method

| Stage | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Alkylation | N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate + alkali + solvent | Formation of intermediate | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate |

| Cyclization | Strong base (Na or K tert-butoxide), reflux, pH adjustment | Piperidine ring formation | N-benzyl-3-oxopiperidine-4-carboxylate intermediate |

| Purification & Crystallization | pH adjustment, dichloromethane extraction, crystallization | Product isolation and purification | This compound hydrochloride |

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows researchers to modify it for various chemical applications.

Biology

The compound is studied for its potential biological activities, including interactions with various biomolecules. Research indicates that it may have effects on specific molecular targets, leading to modulation of biological processes. This aspect makes it a candidate for further exploration in pharmacological studies.

Medicine

Investigations into the therapeutic potential of this compound have revealed promising results in treating various diseases. Its ability to interact with biological systems suggests potential applications in drug development.

Industry

In industrial settings, this compound is employed in developing new materials and chemical processes. Its properties can be harnessed to create innovative solutions across multiple sectors.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. For instance:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, suggesting potential use in developing new antibiotics.

- Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress, indicating its potential role in treating neurodegenerative diseases.

- Cancer Research : Preliminary findings suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

These case studies underscore the versatility and potential of this compound in advancing scientific knowledge and therapeutic strategies.

Wirkmechanismus

The mechanism by which Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Variations

The following table compares key structural and molecular features of the target compound with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (Target) | N/A | Likely C₁₈H₂₄N₂O₅ | ~372.4 g/mol | 1-Amino, 3-ethoxy-3-oxopropyl, benzyl carbamate |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 99197-86-1 | C₁₈H₂₃NO₅ | 333.4 g/mol | 3-ethoxy-3-oxopropyl (lacks amino group) |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.3 g/mol | 4-amino group (shorter chain, lacks ester) |

| Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | 167414-75-7 | C₁₈H₂₃NO₅ | 333.4 g/mol | 3-ethoxy-3-oxopropanoyl (ketone group instead of amino) |

| tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride | 1159824-10-8 | C₁₆H₃₁ClN₂O₅ | 366.9 g/mol | tert-butyl carbamate (vs. benzyl), hydrochloride salt |

Key Observations :

- Carbamate Protecting Groups : Replacing benzyl with tert-butyl (e.g., 1159824-10-8) may alter solubility and stability; tert-butyl groups are bulkier and more hydrolytically stable .

- Ester vs. Ketone : The 3-ethoxy-3-oxopropyl group in the target compound provides an ester linkage, while 167414-75-7 features a ketone, affecting electrophilicity and metabolic pathways .

Biologische Aktivität

Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate, with the molecular formula C18H26N2O4 and a molecular weight of 334.41 Da, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves multiple steps, starting from piperidine and benzyl chloroformate. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Key Properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O4 |

| Molecular Weight | 334.41 g/mol |

| Density | 1.16 g/cm³ |

| Boiling Point | 472.8 ºC at 760 mmHg |

| CAS Number | 886362-29-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to receptors or enzymes, thereby modulating various biological processes such as cell signaling pathways and metabolic reactions .

Biological Activity

Research indicates that this compound exhibits several potential therapeutic effects:

Anticancer Activity:

Studies have shown that compounds similar to this compound can act as multitarget-directed ligands (MTDLs) with nanomolar potency against various cancer cell lines . The compound's structure allows it to engage in interactions that may inhibit tumor growth.

Anti-inflammatory Effects:

This compound has been investigated for its anti-inflammatory properties, particularly in the context of inhibiting colony-stimulating factor 1 receptor (CSF1R) activity, which plays a crucial role in macrophage proliferation and survival .

Case Study 1: Anticancer Efficacy

A study published in ACS Publications evaluated a series of MTDLs that included derivatives of this compound. These compounds demonstrated significant cytotoxicity against breast cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at the University of Groningen highlighted the potential of this compound in modulating immune responses by targeting CSF1R. The findings indicated that the compound could effectively reduce inflammation in preclinical models, suggesting its utility in treating inflammatory diseases .

Comparative Analysis

When compared to similar compounds such as other piperidine derivatives and amino acid derivatives, this compound shows unique properties that may enhance its therapeutic profile. The following table summarizes some key differences:

| Compound Type | Key Features |

|---|---|

| Piperidine Derivatives | Often used for central nervous system effects; variable bioavailability. |

| Amino Acid Derivatives | Typically exhibit strong biological activity; may lack specificity. |

| Benzyl Esters | Generally stable but less active; often used as intermediates. |

Q & A

Q. What are the recommended synthesis protocols for Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate to achieve optimal yields?

Methodological Answer: Synthesis typically involves coupling reactions between piperidine derivatives and activated esters. For example:

- General Procedure A (): React 4-formyl-N-Cbz-piperidine with morpholine derivatives under basic conditions. Purification via column chromatography (EtOAc/MeOH + 0.25% Et₃N) yields ~36% product.

- Cross-Electrophile Coupling (): Use triphenylphosphine oxide as a catalyst with brominated pyridines. Purify using silica gel chromatography (hexanes/EtOAc gradients), achieving up to 75% yield.

- Key Considerations : Optimize reaction temperature (100–150°C), stoichiometry, and purification methods to minimize side products.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Despite limited toxicological data ( ), adhere to:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles ().

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste ().

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR) for structural confirmation?

Methodological Answer: Cross-validate using complementary techniques:

- ¹³C NMR Analysis (): Compare δ 159.29 (C=O), 128.36 (aromatic C), and 60.07 (ethoxy C) with literature.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 319.4 for [M+H]⁺, ).

- Infrared (IR) Spectroscopy : Identify ester C=O stretches (~1730 cm⁻¹) and amine N–H bends (~3350 cm⁻¹).

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are available).

Note : Discrepancies may arise from solvent effects or impurities; repeat analyses under standardized conditions ().

Q. How stable is this compound under varying experimental conditions?

Methodological Answer: Stability data gaps exist (), but preliminary insights suggest:

- Thermal Stability : Stable up to 100°C (). Avoid prolonged heating above 150°C to prevent decomposition (e.g., CO/N₂O release, ).

- pH Sensitivity : Hydrolyze ester groups under strong acidic/basic conditions (pH <2 or >10).

- Light Sensitivity : Store in amber vials to prevent photodegradation (analogous to ).

Q. How should researchers address discrepancies in SDS-reported toxicity and ecological data?

Methodological Answer:

- Toxicological Gaps : Conduct acute toxicity assays (e.g., OECD 423 for LD₅₀) and Ames tests for mutagenicity ( notes "no data available").

- Ecological Risk : Perform biodegradability tests (OECD 301) and algal toxicity assays (OECD 201) to fill data gaps ().

- Contradictory SDS Claims : Prioritize conservative handling (e.g., assume sensitization potential) until data is generated ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.